molecular formula C7H16O2Si B12648985 1,11-Diethoxysilacyclobutane CAS No. 74861-46-4

1,11-Diethoxysilacyclobutane

Katalognummer: B12648985
CAS-Nummer: 74861-46-4
Molekulargewicht: 160.29 g/mol
InChI-Schlüssel: YFEZFCSPMTUEON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,11-Diethoxysilacyclobutane is an organosilicon compound with the molecular formula C7H16O2Si. It is a member of the silacyclobutane family, which are cyclic compounds containing silicon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two ethoxy groups and a cyclobutane ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,11-Diethoxysilacyclobutane can be synthesized through various methods. One common approach involves the reaction of diethoxysilane with cyclobutene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silacyclobutane ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,11-Diethoxysilacyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,11-Diethoxysilacyclobutane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,11-Diethoxysilacyclobutane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The ethoxy groups can also participate in reactions, contributing to the compound’s reactivity. The pathways involved in these reactions include ring-opening and ring-expansion processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,11-Diethoxysilacyclobutane is unique due to the presence of both the silicon atom and the ethoxy groups. This combination imparts specific chemical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

74861-46-4

Molekularformel

C7H16O2Si

Molekulargewicht

160.29 g/mol

IUPAC-Name

1,1-diethoxysiletane

InChI

InChI=1S/C7H16O2Si/c1-3-8-10(9-4-2)6-5-7-10/h3-7H2,1-2H3

InChI-Schlüssel

YFEZFCSPMTUEON-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si]1(CCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.